

# Technical Guide: Certificate of Analysis for (-)- Epicatechin-13C3

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## Compound of Interest

Compound Name: (-)-Epicatechin-13C3

Cat. No.: B13842274

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical data and methodologies associated with the Certificate of Analysis for **(-)-Epicatechin-13C3**. It is designed to assist researchers, scientists, and drug development professionals in understanding the quality, purity, and isotopic labeling of this compound, as well as its biological context.

## Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for **(-)-Epicatechin-13C3**. These values are representative and may vary slightly between different commercial suppliers.

Table 1: Identity and Purity

Parameter	Specification
Chemical Formula	C <sub>15</sub> H <sub>14</sub> O <sub>6</sub> (unlabeled)
Molecular Weight	290.27 g/mol (unlabeled)
Molecular Weight ( <sup>13</sup> C <sub>3</sub> )	Approx. 293.29 g/mol
Appearance	Off-white to light brown solid
Chemical Purity (HPLC)	≥ 97%

Table 2: Isotopic Enrichment

Parameter	Specification
Isotopic Purity	≥ 99 atom % <sup>13</sup> C
Mass Shift	M+3

## Experimental Protocols

This section details the methodologies used to determine the quantitative data presented above.

### High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of **(-)-Epicatechin-13C3** by separating it from any impurities.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or Orthophosphoric acid (for mobile phase modification)

Procedure:

- Sample Preparation: Accurately weigh and dissolve a sample of **(-)-Epicatechin-13C3** in a suitable solvent (e.g., methanol or a mixture of the mobile phase).
- Mobile Phase Preparation: Prepare two mobile phases:
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10  $\mu$ L
  - Column Temperature: 30°C
  - Detection Wavelength: 280 nm
  - Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute compounds with higher hydrophobicity. An example gradient is as follows:
    - 0-10 min: 10-30% B
    - 10-15 min: 30-80% B
    - 15-20 min: 80% B
    - 20-25 min: 10% B (re-equilibration)

- **Data Analysis:** The purity is calculated by dividing the peak area of **(-)-Epicatechin-13C3** by the total area of all peaks in the chromatogram, expressed as a percentage.

## Mass Spectrometry (MS) for Isotopic Enrichment

**Objective:** To confirm the isotopic labeling and determine the isotopic purity of **(-)-Epicatechin-13C3**.

**Instrumentation:**

- High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

**Procedure:**

- **Sample Preparation:** Prepare a dilute solution of **(-)-Epicatechin-13C3** in a solvent compatible with the ionization source (e.g., methanol/water with a small amount of formic acid for positive ion mode).
- **Mass Spectrometry Analysis:**
  - Infuse the sample directly into the mass spectrometer or inject it via an LC system.
  - Acquire the mass spectrum in the appropriate mass range to observe the molecular ions.
- **Data Analysis:**
  - Identify the peak corresponding to the unlabeled **(-)-Epicatechin (M)** and the  $^{13}\text{C}_3$ -labeled **(-)-Epicatechin (M+3)**.
  - The isotopic enrichment is calculated by comparing the intensity of the M+3 ion to the sum of intensities of all isotopic peaks of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

**Objective:** To confirm the chemical structure of **(-)-Epicatechin** and the position of the  $^{13}\text{C}$  labels.

**Instrumentation:**

- NMR spectrometer (e.g., 400 MHz or higher)

**Reagents:**

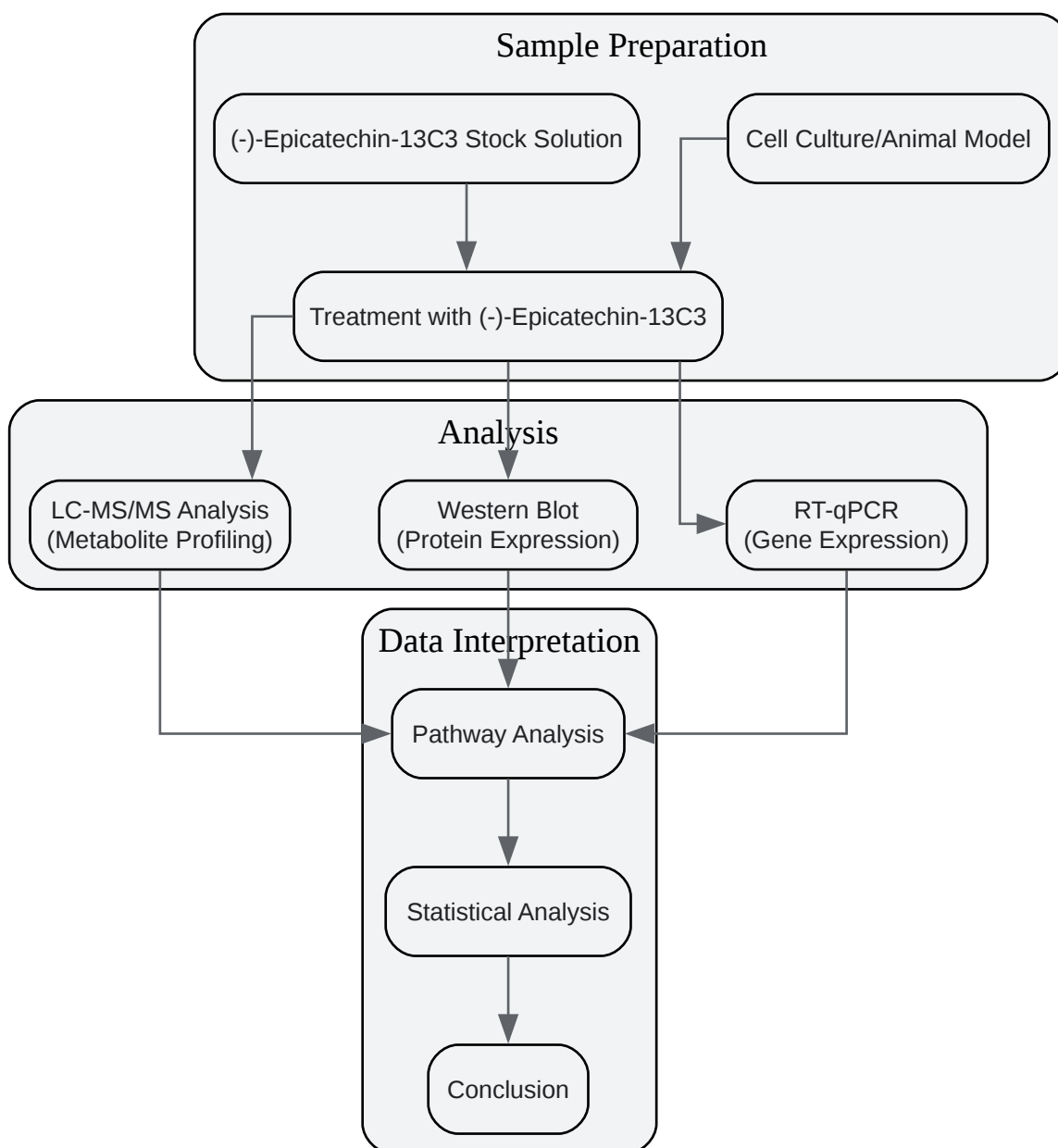
- Deuterated solvent (e.g., Acetone-d<sub>6</sub>, Methanol-d<sub>4</sub>)

**Procedure:**

- **Sample Preparation:** Dissolve an appropriate amount of **(-)-Epicatechin-13C3** in the chosen deuterated solvent.
- **NMR Analysis:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra.
- **Data Analysis:**
  - The <sup>1</sup>H NMR spectrum is used to confirm the overall proton structure of the molecule.
  - The <sup>13</sup>C NMR spectrum will show enhanced signals for the carbon atoms that are <sup>13</sup>C-labeled, confirming the position of the isotopic labels.

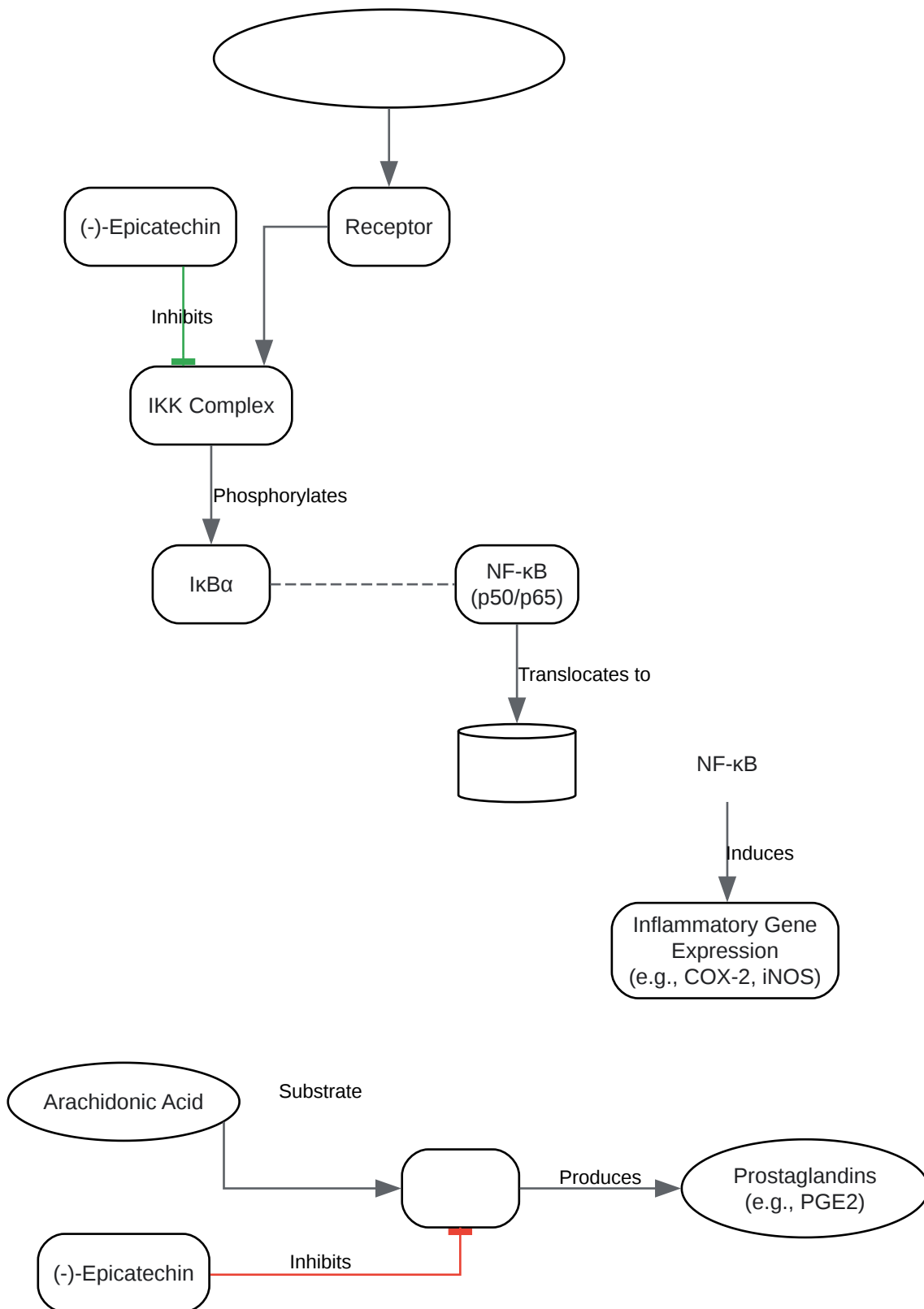
## Signaling Pathways and Experimental Workflows

(-)-Epicatechin is known to modulate several key signaling pathways involved in inflammation and cellular health. The following diagrams illustrate these pathways and a general experimental workflow for studying the effects of **(-)-Epicatechin-13C3**.



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Caption: General experimental workflow for studying the biological effects of **(-)-Epicatechin-13C3**.



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